molecular formula C15H11NO2S B14121695 6-(Benzenesulfonyl)quinoline CAS No. 89770-30-9

6-(Benzenesulfonyl)quinoline

Cat. No.: B14121695
CAS No.: 89770-30-9
M. Wt: 269.3 g/mol
InChI Key: AVKJUFUGLRRQPA-UHFFFAOYSA-N
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Description

6-(Benzenesulfonyl)quinoline is a chemical compound that belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzenesulfonyl)quinoline typically involves the sulfonylation of quinoline derivatives. One common method is the reaction of quinoline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Quinoline+Benzenesulfonyl chlorideThis compound+HCl\text{Quinoline} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Quinoline+Benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Benzenesulfonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to yield hydrogenated quinoline derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, hydrogenated quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

6-(Benzenesulfonyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzenesulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the quinoline ring can intercalate with DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound without the sulfonyl group.

    6-Methylquinoline: A similar compound with a methyl group instead of a sulfonyl group.

    6-Bromoquinoline: A quinoline derivative with a bromine atom at the 6-position.

Uniqueness

6-(Benzenesulfonyl)quinoline is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that are not achievable with other quinoline derivatives .

Properties

CAS No.

89770-30-9

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

6-(benzenesulfonyl)quinoline

InChI

InChI=1S/C15H11NO2S/c17-19(18,13-6-2-1-3-7-13)14-8-9-15-12(11-14)5-4-10-16-15/h1-11H

InChI Key

AVKJUFUGLRRQPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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